N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine
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Overview
Description
N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields such as organic synthesis, coordination chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 1-naphthylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the imine group, which can coordinate with metal centers. The compound can interact with various molecular targets and pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[5’-methyl-3’-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine .
Uniqueness
N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine is unique due to its specific structural features, such as the presence of the ethoxy group and the naphthalene ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H17NO |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C19H17NO/c1-2-21-17-12-10-15(11-13-17)14-20-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,2H2,1H3 |
InChI Key |
HOTXQDXSRGVHKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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